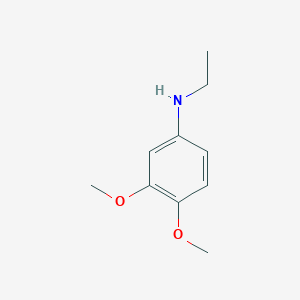

N-ethyl-3,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-11-8-5-6-9(12-2)10(7-8)13-3/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQJBOMPGWYIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506884 | |

| Record name | N-Ethyl-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32953-13-2 | |

| Record name | N-Ethyl-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 3,4 Dimethoxyaniline and Its Precursors

Direct N-Ethylation Routes

Direct N-ethylation involves the introduction of an ethyl group onto the nitrogen atom of a precursor molecule. This can be achieved through various methods, including the reaction of a veratrole derivative with an ethylating agent.

Amination of Halogenated Veratroles

A notable method for the synthesis of N-ethyl-3,4-dimethoxyaniline involves the amination of a halogenated veratrole. Specifically, 4-bromoveratrole (B120743) can be reacted with aqueous ethylamine (B1201723) in the presence of a cuprous chloride catalyst. cdnsciencepub.com This reaction is typically carried out by heating the mixture at temperatures between 95°C and 100°C. cdnsciencepub.com The copper catalyst facilitates the nucleophilic substitution of the bromine atom by the ethylamine, leading to the formation of the desired N-ethylated product. This method has been reported to provide yields of this compound in the range of 50% to 60%. cdnsciencepub.com

The precursor, 4-bromoveratrole, can be synthesized from guaiacol (B22219) through a series of reactions or by the direct bromination of veratrole. cdnsciencepub.com

Comparative Analysis of Synthetic Efficiencies and Yield Optimization Strategies

The direct amination of 4-bromoveratrole with ethylamine and a cuprous chloride catalyst has been shown to be a more efficient method compared to previously reported syntheses. cdnsciencepub.com For instance, the replacement of ethylamine with ammonia (B1221849) in the same reaction system resulted in a significantly lower yield of only 33% for the corresponding primary amine, 4-aminoveratrole. cdnsciencepub.com This suggests that the choice of the amine is a critical factor in optimizing the yield of this reaction.

Further optimization of N-alkylation reactions of anilines, in a broader context, has been explored using various catalytic systems and reaction conditions. Strategies include the use of different metal catalysts, such as those based on ruthenium or palladium, and the application of techniques like microwave-assisted heating to potentially improve reaction rates and yields. chemrxiv.orgnih.gov The choice of solvent and the presence of a base can also significantly influence the efficiency of N-alkylation reactions. arkat-usa.org For instance, in some systems, nonpolar solvents have been found to enhance the conversion rate. chemrxiv.org

Table 1: Comparison of Amination Reactions of 4-Bromoveratrole

| Amine | Catalyst | Temperature | Yield of Aminated Product |

|---|---|---|---|

| Ethylamine | Cuprous Chloride | 95-100°C | 50-60% |

| Ammonia | Cuprous Chloride | 95-100°C | 33% |

This table is generated based on the data presented in the text.

Synthesis via Functional Group Interconversions on the Aniline (B41778) Nitrogen

An alternative to direct N-ethylation is the synthesis of this compound through functional group interconversions on the aniline nitrogen of a pre-existing 3,4-dimethoxyaniline (B48930) core. A prominent example of this strategy is reductive amination.

Reductive amination involves the reaction of 3,4-dimethoxyaniline with an aldehyde, in this case, acetaldehyde, to form an intermediate imine. This imine is then subsequently reduced to the desired N-ethylated amine. masterorganicchemistry.comlibretexts.org This two-step process, which can often be performed in a single pot, is a versatile method for forming C-N bonds. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comlibretexts.org Another reagent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is also frequently used for reductive aminations. masterorganicchemistry.com

This approach avoids the use of alkyl halides and the potential for over-alkylation, which can be a challenge in direct alkylation methods. masterorganicchemistry.com The reaction of 3,4-dimethoxybenzaldehyde (B141060) with ethylamine followed by reduction would also yield the target molecule. gla.ac.uk

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. In the context of producing aromatic amines, a key area of research is the utilization of renewable feedstocks, such as lignin (B12514952). researchgate.netacs.org Lignin, a complex polymer found in plant cell walls, is the largest source of bio-renewable aromatics. researchgate.netacs.org

One innovative approach involves the conversion of lignin-derived monomers, such as 4-propylguaiacol, into valuable 3,4-dialkoxyanilines. researchgate.netuantwerpen.beacs.org This strategy introduces the nitrogen atom via a Beckmann rearrangement of an oxime intermediate, which is derived from the corresponding ketone. researchgate.netuantwerpen.beacs.org This process is advantageous as it often utilizes inexpensive bulk chemicals and can avoid the need for column chromatography for purification. researchgate.netuantwerpen.beacs.org Furthermore, such methods aim to transform all carbon atoms from the starting bio-renewable monomer into valuable products. researchgate.netuantwerpen.beacs.org

While not a direct synthesis of this compound, the production of 3,4-dimethoxyaniline from lignin-derived platform chemicals provides a greener pathway to a key precursor. researchgate.net This bio-based 3,4-dimethoxyaniline can then be subjected to N-ethylation using the methods described previously. The use of lignin as a starting material circumvents the reliance on petrochemical feedstocks and can avoid hazardous nitration reactions, which are traditionally used to introduce nitrogen onto an aromatic ring. uantwerpen.be

Chemoenzymatic Synthesis Strategies for this compound or its Analogs

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical catalysis, offers a powerful tool for the construction of complex molecules. For the synthesis of N-alkylated anilines, including analogs of this compound, one-pot cascade reactions involving enzymes have been developed. rsc.org

One such strategy is a lipase-mediated one-pot chemoenzymatic cascade for the reductive amination of an amine with an aldehyde that is generated in situ. rsc.org This process can be conducted in environmentally benign aqueous micellar media. rsc.org Another approach utilizes monoamine oxidase (MAO-N) biocatalysts for the synthesis of nitrogen-containing heterocycles, demonstrating the potential of enzymes in C-N bond formation. acs.orgnih.gov

Reductive aminases (RedAms) are another class of enzymes that have been employed for the N-alkylation of primary and secondary amines. acs.org These enzymes can be used in biocatalytic systems, for example, for the N-allylation of amines using renewable cinnamic acids. acs.org While these examples may not directly produce this compound, the principles can be extended to the development of specific chemoenzymatic routes for its synthesis. For instance, a cascade reaction could be designed where an alcohol dehydrogenase (ADH) oxidizes ethanol (B145695) to acetaldehyde, which then reacts with 3,4-dimethoxyaniline in the presence of an imine reductase (IRED) or a reductive aminase to yield the final product.

Chemical Transformations and Derivatization Chemistry of N Ethyl 3,4 Dimethoxyaniline

Reactions at the N-Ethylamine Moiety

The secondary amine functionality is a key site for various chemical modifications, including acylation, sulfonylation, and reactions with electrophiles.

N-ethyl-3,4-dimethoxyaniline readily undergoes N-acylation and N-sulfonylation reactions with appropriate acylating or sulfonylating agents. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

N-Acylation: The reaction with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) yields the corresponding N-acyl derivatives. For instance, the acetylation of this compound produces N-ethyl-3,4-dimethoxyacetanilide. cdnsciencepub.com This transformation can be achieved by treating the amine with acetic anhydride, sometimes in a solvent like acetone. cdnsciencepub.com Similarly, reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would be expected to form N-ethyl-N-(3,4-dimethoxyphenyl)benzamide. The general methodology for acylating amines is well-established and often proceeds with high efficiency. bldpharm.com

N-Sulfonylation: The synthesis of N-ethyl-3,4-dimethoxybenzenesulphonamide scaffolds is a notable transformation. This is accomplished by reacting this compound with a benzenesulfonyl chloride derivative. A specific example is the preparation of N-Ethyl-3,4-dimethoxybenzenesulphonamide itself, which has been synthesized and studied for its biological properties. acs.org The reaction involves treating a solution of 3,4-dimethoxybenzenesulphonyl chloride with an aqueous solution of ethylamine (B1201723), though the reverse reaction (this compound with a sulfonyl chloride) follows similar principles. acs.org

| Reagent | Product | Reaction Conditions | Yield | Reference |

| Acetic Anhydride | N-Ethyl-3,4-dimethoxyacetanilide | Acetone, room temperature | ~100% | cdnsciencepub.com |

| 3,4-Dichlorobenzoyl chloride | 3,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | Triethylamine, room temperature | - | evitachem.com |

| 4-Methoxybenzoyl chloride | N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzamide | Triethylamine, 0-5°C | - | |

| Benzenesulfonyl Chloride (hypothetical) | N-Ethyl-N-(3,4-dimethoxyphenyl)benzenesulfonamide | Base (e.g., pyridine), solvent (e.g., CH₂Cl₂) | High | - |

Note: Some examples in the table are for the closely related 2-(3,4-dimethoxyphenyl)ethylamine but illustrate the general reactivity.

The lone pair of electrons on the nitrogen atom of this compound makes it a target for electrophiles.

Protonation: As a base, the nitrogen atom readily accepts a proton from acids to form the corresponding anilinium salt. For example, reaction with hydrochloric acid would yield N-ethyl-3,4-dimethoxyanilinium chloride. This is a standard acid-base reaction for amines. google.com

Alkylation: Further alkylation on the nitrogen atom to form a tertiary amine is possible, though it can be challenging to control and may lead to quaternary ammonium (B1175870) salts, especially with reactive alkylating agents like methyl iodide. The synthesis of N,N-diethyl-2,5-dimethoxyaniline from the corresponding aniline (B41778) provides a precedent for such transformations. vulcanchem.com

Secondary arylamines can react with aldehydes and ketones, although the formation of stable imines (Schiff bases) is more characteristic of primary amines. The parent compound, 3,4-dimethoxyaniline (B48930), readily undergoes condensation with carbonyl compounds. For instance, it is used in three-component reactions with aldehydes and other reagents to synthesize quinoline (B57606) derivatives, where imine formation is a key intermediate step. mdpi.comwikipedia.org It also reacts with 3,4-dimethoxybenzaldehyde (B141060) in the presence of a reducing agent to form benzimidazole (B57391) derivatives. mdpi.com

While stable imine formation from this compound is not typical, it can form an iminium ion intermediate. This reactive species can then participate in subsequent reactions. For example, in the Povarov reaction (an imino Diels-Alder reaction), anilines react with aldehydes and alkenes to form tetrahydroquinolines, proceeding through an in-situ generated iminium ion. researchgate.netmdpi.com

Electrophilic Additions to the Nitrogen Atom

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups and the N-ethylamino group. These groups are ortho-, para-directing. The substitution pattern is determined by the combined directing effects and steric hindrance. The most likely positions for substitution are C-6 and C-2, which are ortho to the powerful N-ethylamino group, and C-5, which is para to one methoxy group and ortho to the other. The C-6 position is generally the most favored due to activation from both the adjacent amino group and the meta-methoxy group, and being less sterically hindered than C-2.

Halogenation: Bromination of related dimethoxyaniline derivatives has been reported. For example, bromination of a related N-ethyl-dimethoxyphenyl sulfonamide occurred on the dimethoxyphenyl ring. nih.gov Direct bromination of this compound would be expected to proceed readily, likely yielding the 6-bromo derivative as the major product.

Nitration: Nitration of activated anilines requires careful control of conditions to avoid oxidation and over-nitration. uantwerpen.be The nitration of 2,3-dimethoxyaniline (B1295422) proceeds regioselectively to give the 5-nitro derivative. clockss.org For this compound, nitration with a mixed-acid system (HNO₃/H₂SO₄) under controlled low temperatures would likely lead to substitution at the C-6 position.

Friedel-Crafts Reactions: The highly activated ring is expected to be very reactive under Friedel-Crafts conditions. For example, Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) with aldehydes in the presence of trifluoroacetic acid and triethylsilane yields para-substituted products with high regioselectivity. acs.orgresearchgate.net A similar reaction with this compound would likely result in alkylation at the C-6 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF). wikipedia.orgorganic-chemistry.org Given the high reactivity of the substrate, formylation would be expected to occur, most likely at the C-6 position. The Vilsmeier-Haack reaction is used to synthesize quinoline-3-carbaldehydes from acetanilides, demonstrating its applicability to aniline derivatives.

| Reaction | Electrophile | Expected Major Product | Reference (Analogous Reactions) |

| Bromination | Br₂ | 6-Bromo-N-ethyl-3,4-dimethoxyaniline | nih.gov |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | N-Ethyl-6-nitro-3,4-dimethoxyaniline | clockss.org |

| Friedel-Crafts Alkylation | R⁺ (from R-CHO, H⁺, Et₃SiH) | 6-Alkyl-N-ethyl-3,4-dimethoxyaniline | acs.orgresearchgate.net |

| Vilsmeier-Haack | Chloroiminium ion | 6-Formyl-N-ethyl-3,4-dimethoxyaniline | wikipedia.org |

Oxidation and Reduction Pathways of the this compound Core

The this compound molecule contains moieties susceptible to both oxidation and reduction.

Oxidation: The N-alkylaniline core is susceptible to oxidation. Anodic oxidation of N-alkylanilines can lead to head-to-tail and tail-to-tail coupling, forming diphenylamine (B1679370) and benzidine (B372746) derivatives, respectively. Current time information in Bangalore, IN. Chemical oxidation with reagents like potassium permanganate (B83412) or hydrogen peroxide can oxidize the aromatic ring, potentially leading to the formation of quinones, a reaction observed for the parent 3,4-dimethoxyaniline. Oxidation can also occur at the nitrogen atom, and N-hydroxyalkylanilines are known metabolites of alkylanilines. Furthermore, the ethyl group's α-carbon can be oxidized. TEMPO-mediated oxidation of N-alkyl anilines can form iminium ions in situ for subsequent reactions. evitachem.com

Reduction: The aromatic ring of this compound is generally resistant to reduction under mild conditions. However, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure and temperature could potentially reduce the benzene (B151609) ring to a cyclohexyl ring. More commonly, reduction is relevant for derivatives of this compound that contain reducible functional groups (e.g., a nitro or carbonyl group) which can be selectively reduced without affecting the core structure using agents like sodium borohydride (B1222165) or catalytic hydrogenation.

Cycloaddition and Rearrangement Reactions Involving the Arylamine System

The arylamine system can participate in pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions: While the benzene ring itself is a poor diene for Diels-Alder reactions, the iminium ion derived from this compound can act as a dienophile in imino-Diels-Alder reactions (Povarov reaction). researchgate.netsigmaaldrich.com In a typical three-component reaction, an aniline, an aldehyde, and an alkene react to form a tetrahydroquinoline. This suggests that this compound could be a suitable substrate for constructing complex heterocyclic systems. researchgate.net

Rearrangement Reactions: The aza-Claisen rearrangement is a prominent reaction for N-allyl arylamines. nih.govmdpi.com Although this compound does not undergo this reaction directly, its N-allyl analogue, N-allyl-N-ethyl-3,4-dimethoxyaniline (which could be synthesized from this compound), would be expected to undergo a -sigmatropic rearrangement upon heating or in the presence of a Lewis acid catalyst. This rearrangement would transfer the allyl group from the nitrogen to the ortho position (C-6), yielding 6-allyl-N-ethyl-3,4-dimethoxyaniline, a valuable intermediate for further synthesis. nih.gov

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Synthon (e.g., furo- and thieno-imidazol derivatives, enaminocarbonyl compounds)

This compound serves as a valuable synthon, or building block, in the synthesis of a variety of complex heterocyclic systems. Its nucleophilic secondary amine and activated aromatic ring allow it to participate in cyclization and condensation reactions to form fused ring structures. Research has particularly focused on its utility in creating furo- and thieno-imidazol derivatives and enaminocarbonyl compounds.

Furo- and Thieno-imidazol Derivatives

A patented process outlines the synthesis of optically active furo- and thieno-imidazol derivatives, which are valuable chemical intermediates. google.com This process involves the reaction of this compound with specific lactone derivatives. The core of this transformation is a condensation reaction that leads to the formation of the imidazole (B134444) ring fused to a furan (B31954) or thiophene (B33073) ring system.

The general scheme involves reacting an appropriate α-amino-γ-lactone or thiolactone with this compound. This method highlights the role of the aniline derivative in constructing the final heterocyclic framework.

Enaminocarbonyl Compounds

This compound is also instrumental in the preparation of substituted enaminocarbonyl compounds. google.comgoogle.com These compounds are characterized by the N-C=C-C=O functional group and are synthesized through the reaction of a dicarbonyl compound with an amine. google.com A key process involves the reaction of tetronic acid, or its derivatives, with this compound. google.com

This reaction is typically a one-step process where the amine is added to a solution of a compound like ethyl 4-chloroacetoacetate, a precursor to tetronic acid derivatives. google.com The reaction results in the formation of an enaminone, a type of enaminocarbonyl compound, where the nitrogen atom from the this compound becomes part of the newly formed system. google.com The goal of these synthetic methods is often to achieve high yield and purity without requiring complex purification steps. google.com

While the direct use of this compound is specified in certain patents, the broader utility of the 3,4-dimethoxyaniline scaffold is also evident in the synthesis of other heterocyclic systems. For instance, the parent compound, 3,4-dimethoxyaniline, is used in the synthesis of furo[3,4-d]pyrimidine (B15215042) derivatives. In one example, it reacts with 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (B106376) in dimethyl sulfoxide (B87167) (DMSO) at 60°C to produce 2-chloro-N-(3,4-dimethoxyphenyl)-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine with a 65% yield. ambeed.com It is also used in condensation reactions with pyrazole-based aldehydes to form more complex, multi-ring structures. rroij.com

Table of Synthetic Reactions

| Product Class | Reactants | Key Conditions | Resulting Compound Structure (Example) | Reference |

| Furo-imidazol Derivatives | This compound, Optically active α-amino-γ-lactone | Process involves condensation to form the imidazole ring. | Fused furo-imidazol system | google.com |

| Thieno-imidazol Derivatives | This compound, Optically active α-amino-γ-thiolactone | Process involves condensation to form the imidazole ring. | Fused thieno-imidazol system | google.com |

| Enaminocarbonyl Compounds | This compound, Tetronic acid or its precursors (e.g., ethyl 4-chloroacetoacetate) | One-step reaction, often heated under reflux. | Enaminone derivative | google.com |

| Furo[3,4-d]pyrimidine Derivatives | 3,4-Dimethoxyaniline, 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | Dimethyl sulfoxide (DMSO), 60°C | 2-chloro-N-(3,4-dimethoxyphenyl)-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine | ambeed.com |

Mechanistic Investigations into the Reactivity of N Ethyl 3,4 Dimethoxyaniline

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the influence of reactant concentrations. For arylamines like N-ethyl-3,4-dimethoxyaniline, kinetic analysis can help distinguish between different potential pathways, such as nucleophilic aromatic substitution (SNAr) or oxidative coupling reactions.

A common approach involves monitoring the reaction under pseudo-first-order conditions, where one reactant is in large excess. For instance, in the SNAr reaction between an electrophile and this compound, the concentration of the aniline (B41778) would be significantly higher than the electrophile. The rate of reaction can be determined spectrophotometrically by following the appearance of the product over time. oup.com

Kinetic studies on the analogous SNAr reaction of 2,4-dimethoxyaniline (B45885) (DMA) with picryl halides have shown a complex dependence on the amine concentration. oup.com The pseudo-first-order rate constant (kobs) often exhibits a non-linear relationship with the amine concentration, sometimes showing second-order or saturation kinetics. This suggests a multi-step mechanism, possibly involving the formation of an intermediate complex. oup.comacs.org For this compound, a similar kinetic profile would be expected, where the rate law could be expressed as a function of the amine concentration, indicating its role not just as a nucleophile but potentially as a catalyst or a participant in subsequent reaction steps.

A hypothetical kinetic study of the reaction of this compound could yield data similar to that observed for related systems. The relationship between the observed rate constant and the amine concentration helps in constructing a plausible reaction mechanism, often involving pre-equilibrium steps or amine-catalyzed pathways.

Table 1: Hypothetical Kinetic Data for an SNAr Reaction This table is illustrative, based on typical kinetic studies of arylamines, to demonstrate how data would be presented.

| [this compound] (mol/L) | Pseudo-First-Order Rate Constant (kobs) (s-1) | Reaction Condition |

|---|---|---|

| 0.05 | 1.2 x 10-4 | Acetonitrile (B52724), 298 K |

| 0.10 | 3.5 x 10-4 | Acetonitrile, 298 K |

| 0.20 | 9.8 x 10-4 | Acetonitrile, 298 K |

Identification and Characterization of Reaction Intermediates

The reactivity of this compound can lead to the formation of various transient species. The identification and characterization of these intermediates are key to confirming a proposed reaction mechanism. Spectroscopic methods and trapping experiments are common tools for this purpose.

In SNAr reactions, the initial attack of the amine nucleophile on the aromatic ring typically forms a Meisenheimer complex. uchile.cl This intermediate is a resonance-stabilized σ-complex. For this compound, the presence of two electron-donating methoxy (B1213986) groups would stabilize the positive charge developing on the nitrogen atom, facilitating the formation of this intermediate.

In oxidative reactions, different intermediates are plausible. For example, copper-catalyzed reactions of tertiary N-methylanilines can proceed through an iminium ion intermediate (R-N+=CH₂). mdpi.com It is conceivable that under similar oxidative conditions, this compound could form a corresponding iminium species, which would then be susceptible to further reaction.

Furthermore, the metabolic activation of arylamines is known to involve N-oxidation, leading to highly reactive electrophilic species such as nitrenium ions. beilstein-journals.org These ions are postulated as ultimate carcinogenic intermediates for many arylamines. While direct evidence for a nitrenium ion from this compound is not prominently documented, its formation is a mechanistic possibility under appropriate oxidative or electrochemical conditions. The synthesis of a related dimethoxydianiline via a Curtius rearrangement proceeds through identifiable acyl azide (B81097) and isocyanate intermediates. frontiersin.org These examples highlight the types of transient species that could be formed from this compound in various transformations.

Table 2: Plausible Reaction Intermediates

| Reaction Type | Plausible Intermediate | Supporting Evidence (from related compounds) |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | General mechanism for SNAr reactions with amines. uchile.cl |

| Oxidative Coupling | Iminium Ion | Observed in CuCl2-catalyzed reactions of N-methyl-N-alkylanilines. mdpi.com |

| Metabolic Activation / Oxidation | Nitrenium Ion | Postulated intermediate for arylamines; studied computationally. beilstein-journals.org |

Computational Insights into Transition States and Reaction Pathways (e.g., nitrenium ion studies for arylamines)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms that are difficult to probe experimentally. Calculations can map potential energy surfaces, identify transition state structures, and predict the relative stabilities of intermediates.

DFT calculations on the Bamberger rearrangement of N-phenylhydroxylamine have challenged the long-held belief of a nitrenium ion intermediate, suggesting instead an aniline dication-like transition state in a diprotonated system. beilstein-journals.org This highlights how computational models can refine or even overturn classical mechanistic proposals. Applying similar computational models to this compound could elucidate the precise nature of its reactive intermediates and transition states in acid-catalyzed rearrangements.

Predicted computational data, such as collision cross-section (CCS) values, can also provide structural information about ions in the gas phase, complementing experimental mass spectrometry data. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Ions

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 182.11756 | 138.1 |

| [M+Na]+ | 204.09950 | 146.1 |

| [M-H]- | 180.10300 | 142.2 |

Source: Data calculated using CCSbase and available on PubChemLite. uni.lu

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The choice of solvent and the presence of a catalyst can dramatically alter the rate and outcome of a reaction involving this compound. Solvents can influence reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states through polarity, hydrogen bonding, and other intermolecular forces.

In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are commonly used. uchile.clacsgcipr.org These solvents are effective at solvating the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the first step. The nature of the solvent can have a dramatic effect; studies on the reaction of 2,4-dinitrobenzenesulfonyl chloride with amines show that the reaction rate is favored in solvents capable of accepting hydrogen bonds. uchile.cl Kinetic studies of SNAr reactions in mixed solvent systems, such as MeOH-Me₂SO, reveal that changes in solvent composition can lead to changes in the reaction mechanism, shifting from a polar SNAr pathway to a single electron transfer (SET) pathway. nih.gov

Catalysts are also crucial in many reactions of anilines. The N-alkylation of anilines with alcohols can be catalyzed by Iridium(I) complexes, with the choice of base and catalyst loading significantly impacting conversion and selectivity. unizar.es Similarly, zeolite catalysts are used for the N-alkylation of anilines with alcohols or ethers at elevated temperatures. google.com In the synthesis of tetrahydroquinolines from N-methyl-N-alkylanilines, Lewis acids like CuCl₂ act as catalysts, likely by promoting the formation of an iminium ion intermediate. mdpi.com These examples demonstrate that the reactivity of this compound can be finely tuned through the strategic use of different catalytic systems.

Table 4: Catalytic and Solvent Effects in Aniline Reactions

| Reaction Type | Reactants | Catalyst/Solvent System | Effect/Observation | Reference |

|---|---|---|---|---|

| N-Alkylation | Aniline + Benzyl Alcohol | Iridium(I)-NHC Complex / KOt-Bu / Toluene | High conversion (>90%) to N-benzylaniline. unizar.es | unizar.es |

| Tetrahydroquinoline Synthesis | N,N-dimethylaniline + Vinyl Ether | CuCl2 / TBHP | Catalyzes the reaction, proceeding through a proposed iminium ion intermediate. mdpi.com | mdpi.com |

| SNAr Reaction | Picryl Halide + 2,4-Dimethoxyaniline | Acetonitrile | Complex kinetics observed, rate dependent on amine concentration. oup.com | oup.com |

| SNAr Reaction | Nitroanisole + Anilines | MeOH-Me2SO mixtures | Mechanism shifts from SNAr to SET with increasing Me2SO content for more basic anilines. nih.gov | nih.gov |

Advanced Spectroscopic and Analytical Characterization of N Ethyl 3,4 Dimethoxyaniline and Its Derivatives

Vibrational Spectroscopy (FT-IR and FT-Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for obtaining a unique "fingerprint" of a molecule by probing its vibrational modes. A combined experimental and theoretical study has been reported on the molecular and vibrational structure of the parent compound, 3,4-dimethoxyaniline (B48930) (3,4-DMA). nih.gov

For 3,4-DMA, the FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov The harmonic vibrational frequencies, infrared intensities, and Raman scattering activities were calculated, showing good agreement with experimental values. nih.gov Key absorption bands for the parent aniline (B41778) include N-H stretching, C-O stretching of the methoxy (B1213986) groups, and aromatic C=C vibrations.

For N-ethyl-3,4-dimethoxyaniline, the spectra would retain the characteristic bands of the 3,4-dimethoxyphenyl core while introducing new features from the N-ethyl group.

Expected Vibrational Assignments for this compound:

N-H Stretching: A sharp band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching bands from the ethyl group (CH₃ and CH₂) would be observed in the 2850-2980 cm⁻¹ range.

C=C Aromatic Vibrations: Strong bands in the 1450–1600 cm⁻¹ region correspond to the stretching of the benzene (B151609) ring.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric stretching vibrations of the C-O-C linkage of the methoxy groups would produce strong bands, typically around 1250 cm⁻¹ and 1020 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the ethyl group's CH₂ and CH₃ moieties would appear in the 1375-1470 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

The table below summarizes the key expected vibrational frequencies based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Reference |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | |

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| Aliphatic C-H (ethyl) | Stretching | 2850 - 2980 | google.com |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | |

| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretch | ~1250 | |

| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretch | ~1020 | chemrxiv.org |

| Ethyl (CH₂/CH₃) | Bending | 1375 - 1470 | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques) for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the ethyl group protons, the methoxy group protons, the aromatic protons, and the amine proton. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected, corresponding to the six aromatic carbons, two methoxy carbons, and two carbons of the ethyl group. The chemical shifts are influenced by the electron-donating effects of the amine and methoxy substituents. For the parent 3,4-dimethoxyaniline, methoxy carbons appear around δ 55–60 ppm, while aromatic carbons are found between δ 110–150 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY establishes proton-proton couplings (e.g., between the CH₂ and CH₃ of the ethyl group), while HSQC correlates each proton signal with its directly attached carbon atom.

The following tables outline the expected chemical shifts.

Table of Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J/Hz) | Source Reference |

|---|---|---|---|---|

| -CH₂CH₃ | ~1.2 | Triplet (t) | ~7.0 | nih.gov |

| -CH₂CH₃ | ~3.1 | Quartet (q) | ~7.0 | nih.gov |

| -NH- | ~3.5-4.5 (broad) | Singlet (s) | - | chemicalbook.com |

| -OCH₃ (x2) | ~3.8 | Singlet (s) | - | nih.gov |

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Source Reference |

|---|---|---|

| -CH₂C H₃ | ~15 | nih.gov |

| -C H₂CH₃ | ~45 | unc.edu |

| -OCH₃ (x2) | ~56 | caltech.edukosmospublishers.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. rsc.orgmdpi.com For this compound (C₁₀H₁₅NO₂), HRMS can determine the monoisotopic mass to within a few parts per million (ppm) of the theoretical value, providing definitive confirmation of the molecular formula. uni.lu The technique can also reveal the presence of different adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive ion mode. uni.lu

Table of Predicted HRMS Data for C₁₀H₁₅NO₂:

| Adduct Ion | Calculated m/z | Source Reference |

|---|---|---|

| [M+H]⁺ | 182.11756 | uni.lu |

| [M+Na]⁺ | 204.09950 | uni.lu |

| [M+K]⁺ | 220.07344 | uni.lu |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Thermal Analysis Techniques for Energetic and Phase Transition Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for related derivatives)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to determine the melting point, enthalpy of fusion, and glass transition temperature (Tg) of a compound. nih.govacs.org For derivatives of 3,4-dimethoxyaniline, DSC has been used to assess melting points and fusion enthalpies. acs.org A higher melting point and enthalpy of fusion generally indicate a more stable crystal lattice.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. arxiv.orgnasa.gov This analysis provides information about the thermal stability and decomposition profile of the compound. For imine derivatives synthesized from 3,4-dimethoxyaniline, TGA was employed to evaluate sublimation enthalpies. acs.org TGA thermograms of related benzoylthiourea (B1224501) complexes show multi-stage decomposition patterns upon heating. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. vscht.cz

A reverse-phase (RP) HPLC method can be effectively used to analyze this compound. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid for better peak shape. vscht.czsielc.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC has been used to confirm the purity of numerous related aniline derivatives, often showing purities greater than 98%. nih.govnacchemical.com

Theoretical and Computational Chemistry Applied to N Ethyl 3,4 Dimethoxyaniline

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com It is a fundamental tool for predicting molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scispace.comresearchgate.net DFT calculations have been successfully applied to various aniline (B41778) derivatives to understand their structure and reactivity. acs.orgresearchgate.net

Electronic Structure and Geometry Optimization: DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine the optimized geometry of N-ethyl-3,4-dimethoxyaniline. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For related aniline compounds, DFT has been used to study their electronic structure and has shown good agreement with experimental data. aps.orgresearchgate.net

Spectroscopic Property Prediction:

NMR Chemical Shifts: DFT calculations are a well-established method for predicting NMR chemical shifts (¹H and ¹³C), aiding in the structural elucidation of organic molecules. researchgate.netmdpi.com The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. scm.com Theoretical chemical shifts are often correlated with experimental data to confirm molecular structures. researchgate.net

Vibrational Wavenumbers: Theoretical vibrational spectra (FT-IR and FT-Raman) of aniline derivatives have been calculated using DFT methods. researchgate.netresearchgate.net The calculated wavenumbers are often scaled to improve agreement with experimental results. These studies help in the assignment of fundamental vibrational modes. researchgate.net For instance, studies on similar molecules like 3,4-dimethoxyaniline (B48930) have utilized DFT for vibrational analysis. acs.org

HOMO/LUMO Analysis: The energies of the HOMO and LUMO are crucial in understanding the electronic properties and reactivity of a molecule. researchgate.net The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The HOMO-LUMO energy gap provides information about the molecule's chemical stability and reactivity. For related compounds, the HOMO is often located on the dimethoxyphenyl ring, indicating sites for electrophilic attack.

Table 1: Predicted Spectroscopic and Electronic Properties of Aniline Derivatives from DFT Calculations

| Property | Method | Predicted Value/Observation | Reference |

|---|---|---|---|

| NMR Chemical Shifts | DFT (GIAO) | Aids in structural confirmation by correlating with experimental shifts. | researchgate.netmdpi.com |

| Vibrational Wavenumbers | DFT (e.g., B3LYP) | Calculated frequencies, when scaled, show good agreement with experimental IR and Raman spectra. | researchgate.netresearchgate.net |

| HOMO Energy | DFT | Indicates the molecule's electron-donating capacity. | researchgate.net |

| LUMO Energy | DFT | Indicates the molecule's electron-accepting capacity. | researchgate.net |

| HOMO-LUMO Gap | DFT | Relates to chemical stability and reactivity. | core.ac.uk |

Ab Initio Molecular Orbital Calculations for High-Accuracy Property Prediction

Ab initio molecular orbital calculations are another class of computational methods that solve the electronic Schrödinger equation without empirical parameters. ljmu.ac.uk These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate predictions of molecular properties.

Singlet-Triplet Energy Gaps of Nitrenium Ions in Arylamines: Arylamines can be metabolized to form highly reactive arylnitrenium ions, which are implicated in chemical carcinogenesis. wikipedia.orgwayne.edu These nitrenium ions can exist in either a singlet or a triplet electronic state. wikipedia.org While the parent nitrenium ion (NH₂⁺) has a triplet ground state, most arylnitrenium ions have a singlet ground state. wikipedia.orgnih.gov The energy difference between the singlet and triplet states (ΔE_st) is a critical factor in their reactivity and biological activity. wayne.edu

Ab initio calculations have been used to study the singlet-triplet energy gaps in various arylnitrenium ions. wayne.eduacs.org For many arylamines, a smaller singlet-triplet energy gap in the corresponding nitrenium ion correlates with higher carcinogenic potential. wayne.edu These calculations have shown that carcinogenic arylamines tend to form nitrenium ions where the singlet and triplet states are close in energy, or the singlet state is even more stable. wayne.edu In contrast, non-carcinogenic arylamines typically produce nitrenium ions with a much more stable triplet state. wayne.edu

Table 2: Singlet-Triplet Energy Gaps for Nitrenium Ions of Representative Arylamines

| Parent Arylamine | Computational Method | Singlet-Triplet Gap (E_s - E_t) (kcal/mol) | Carcinogenicity Correlation | Reference |

|---|---|---|---|---|

| Aniline | INDO | 11.8 | Non-carcinogenic | wayne.edu |

| 2,4-Dimethoxyaniline (B45885) | INDO | -3.2 | Carcinogenic | wayne.edu |

| 1-Aminofluorene | INDO | 9.1 | Carcinogenic | wayne.edu |

| N-phenyl-1-aminonaphthalene | INDO | 20.7 | Non-carcinogenic | wayne.edu |

Note: A negative value indicates the singlet state is more stable than the triplet state in the calculation.

Molecular Dynamics Simulations of this compound in Various Media

MD simulations can provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity.

Conformational Dynamics: The different shapes the molecule can adopt and the transitions between them.

Interactions with Biomolecules: How the molecule might bind to a protein or DNA, which is relevant for understanding its biological activity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Design Principles

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.netifpenergiesnouvelles.fr These models use molecular descriptors, which are numerical representations of chemical information, to predict the reactivity of new or untested compounds.

For anilines, QSRR studies often use descriptors related to:

Lipophilicity (log P): Describes the partitioning of a compound between a lipid and an aqueous phase, which is important for its transport and interaction with biological systems. researchgate.net

Electronic Parameters: Such as Hammett constants or calculated properties like atomic charges or HOMO/LUMO energies, which describe the electronic effects of substituents. researchgate.net

Steric Parameters: That quantify the size and shape of the molecule or its substituents.

While specific QSRR studies for this compound were not found, research on other anilines has successfully correlated their physicochemical properties with their biological or chemical reactivity. researchgate.netrsc.org

Prediction of Thermochemical Properties and Reaction Energetics

Computational methods can be used to predict the thermochemical properties of molecules, such as their enthalpies of formation. researchgate.net These predictions are valuable for understanding the energetics of chemical reactions.

Enthalpies of Formation: The standard molar enthalpy of formation (Δ_fH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Theoretical calculations, often using DFT or more advanced ab initio methods, can provide estimates of gas-phase enthalpies of formation. acs.org For instance, a study on imine derivatives of 3,4-dimethoxyaniline utilized DFT to calculate their gas-phase enthalpies of formation. acs.org These theoretical values can be compared with experimental data obtained from techniques like combustion calorimetry. acs.orgacs.org

Applications of N Ethyl 3,4 Dimethoxyaniline As a Synthetic Building Block

Utilization in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

N-ethyl-3,4-dimethoxyaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. smolecule.comfishersci.no Its structural features are incorporated into the core of potential drug candidates. For instance, the related compound 3,4-dimethoxyaniline (B48930) is a known building block for heterocyclic compounds like benzimidazoles and benzothiazoles, which are of interest in medicinal chemistry. a2bchem.com Research has shown that this compound and its derivatives can be used to synthesize compounds with potential biological activities. One example is the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, which have been investigated as potential dual inhibitors for EGFR/HER-2 in cancer therapy. mdpi.com

The synthesis of N-ethyl-3,4-dimethoxybenzenesulphonamide has also been reported, highlighting another pathway where this aniline (B41778) derivative is functionalized to create compounds for biological evaluation. kosmospublishers.com These examples underscore the role of this compound as a versatile scaffold for generating novel molecules with potential therapeutic applications.

Role in Agrochemical Development as a Precursor

In the field of agrochemicals, this compound and related anilines are utilized as precursors for active ingredients. a2bchem.com While specific examples directly citing this compound are not extensively detailed in the provided search results, the general application of substituted anilines in pesticide and herbicide synthesis is well-established. chemball.comresearchgate.net For example, a patent for nitrapyrin (B159567) compositions, used to enhance nitrogen nutrient use efficiency, lists this compound as a chemical compound involved. google.com This suggests its potential role as a starting material or intermediate in the production of compounds designed to improve agricultural yields and efficiency. The synthesis of 2(3H)-benzothiazol-2-ones, a class of compounds that includes agrochemical fungicides and herbicides, often starts from substituted anilines, further illustrating the potential pathways for this compound in this sector. researchgate.net

Building Block for Fine Chemicals and Specialty Materials (e.g., dyes, pigments)

The structural characteristics of this compound make it a suitable building block for the synthesis of fine chemicals, particularly dyes and pigments. exsyncorp.com The presence of the amino and methoxy (B1213986) groups on the aromatic ring influences the chromophoric properties of the resulting molecules. smolecule.com Azo dyes, for example, can be synthesized through the diazotization of aromatic amines like this compound followed by coupling with another aromatic compound. evitachem.com The resulting azo compounds often exhibit vibrant colors and are used in various applications, including textiles. evitachem.comgoogle.com The general process of dye synthesis often involves the functionalization and coupling of aniline derivatives to create complex, colored molecules. epa.gov

Precursor for Advanced Organic Electronic Materials

While direct evidence for the use of this compound in advanced organic electronic materials is limited in the provided search results, the broader class of aniline derivatives is explored for such applications. For instance, copolymers of aniline derivatives have been investigated for their electrochromic properties, which are relevant for creating materials that change color upon application of an electrical potential. researchgate.net These materials can be used in smart windows and displays. The synthesis of N,N'-dialkyl-3,4,9,10-perylene tetracarboxylic diimide (PTCDI) derivatives, which are high-performance n-type organic semiconductors, showcases how functionalized aromatic compounds can be building blocks for materials with high electron mobility for use in organic thin-film transistors. researchgate.net The potential for this compound to be incorporated into such systems exists, given its aromatic and amine functionalities.

Integration into Multicomponent Reactions for Chemical Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of diverse and complex molecules from simple starting materials in a one-pot process. researchgate.netbeilstein-journals.org this compound can be a valuable component in such reactions. For example, a study on the synthesis of pyrimido[5,4-b] a2bchem.comchemicalbook.comphenanthroline-9,11(7H,8H,10H,12H)-dione derivatives utilized N-butyl-3,4-dimethoxyaniline in a microwave-assisted three-component reaction. researchgate.net This demonstrates the utility of N-alkylated dimethoxyanilines in MCRs. The quinazolinone skeleton, a privileged scaffold in medicinal chemistry, can be synthesized via three-component reactions involving anilines, aldehydes, and other reagents. preprints.org The ability to incorporate this compound into MCRs allows for the efficient creation of chemical libraries, which are essential for drug discovery and the development of new materials. whiterose.ac.ukbeilstein-journals.org

Environmental Chemical Behavior and Degradation Studies of N Ethyl 3,4 Dimethoxyaniline

Oxidative and Photolytic Degradation Pathways

The degradation of arylamines in the environment is largely driven by oxidative and photolytic processes. While specific studies on N-ethyl-3,4-dimethoxyaniline are limited, the behavior of related aromatic amines provides insight into its likely degradation pathways.

Oxidative Degradation: The primary transformation process for aromatic amines in the environment is oxidation. acs.org This can be mediated by various environmental oxidants, with manganese dioxide (MnO₂) being a common and well-studied example. acs.org The oxidation mechanism typically involves the following steps:

Electron Transfer: The initial step is a one-electron transfer from the amine to the oxidant, forming an aminyl radical cation.

Radical Coupling: These highly reactive radicals can then undergo coupling reactions (dimerization or polymerization), or they can couple with other organic matter present in soil and sediment. acs.org

Further Oxidation: The resulting dimers and oligomers can be further oxidized, leading to a complex mixture of transformation products. In some cases, oxidation can lead to the formation of quinones. sci-hub.se

Enzymatic oxidation is another critical pathway, catalyzed by oxidoreductases such as peroxidases and laccases present in microorganisms. nih.gov These enzymes facilitate the oxidation of arylamines using molecular oxygen or hydrogen peroxide, generating radicals that subsequently polymerize. nih.gov

Photolytic Degradation: Photolysis, or degradation by light, is another significant abiotic degradation route for many organic compounds. Certain aromatic compounds, particularly onium salts, are known to be photoactive, decomposing upon irradiation with ultraviolet (UV) light to generate acids. oup.com For arylamines, photolytic degradation can occur through:

Direct Photolysis: The molecule directly absorbs light energy, leading to an excited state that can then undergo bond cleavage or reaction with other molecules like oxygen.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids in water), absorb light and transfer the energy to the arylamine, initiating its degradation.

The photolysis of diphenyliodonium (B167342) 9,10-dimethoxyanthracene-2-sulfonate, for instance, is known to generate sulfonic acids upon irradiation. oup.com While the specific photoproducts of this compound are not documented, similar pathways involving the cleavage of the ethyl group or oxidation of the aromatic ring are plausible.

Biodegradation Mechanisms and Microbial Transformation

The biodegradation of aromatic amines is a complex process mediated by various microorganisms found in soil and water. The transformation typically begins with an activation step, which for arylamines often involves N-oxidation to yield N-hydroxyarylamines. nih.govimrpress.com This initial step is a critical gateway to further degradation.

Microbial enzymes play a central role in the transformation of these compounds. Oxidoreductases, such as laccases and peroxidases, are particularly important in the polymerization and detoxification of anilines and substituted anilines. nih.gov These enzymes catalyze the oxidative coupling of arylamine molecules, leading to the formation of larger, less bioavailable oligomers and polymers that can be incorporated into soil organic matter. nih.gov Some bacteria, like Bacillus cereus, have been shown to utilize compounds with similar structures for their metabolism and growth, often through the action of enzymes like esterases that cleave specific bonds within the molecule. elsevier.es

A summary of key enzymes and their roles in arylamine transformation is provided in the table below.

| Enzyme Class | Specific Enzyme Example | Mechanism of Action on Arylamines | Reference |

| Oxidoreductases | Laccase | Catalyzes the oxidation of the amino group using molecular oxygen, forming radicals that undergo polymerization. | nih.gov |

| Oxidoreductases | Horseradish Peroxidase (HRP) | Utilizes hydrogen peroxide to oxidize arylamines, leading to the formation of polymeric precipitates. | nih.gov |

| Oxidoreductases | Glucose Oxidase (GOx) | Generates hydrogen peroxide from glucose, which then acts as an oxidant for the arylamine, often in a cascade reaction with a peroxidase. | nih.gov |

| Hydrolases | Carboxylesterase | Known to degrade complex molecules by cleaving ester linkages; may play a role in the breakdown of substituted arylamines. | elsevier.es |

Environmental Fate and Transport Studies of Arylamines

The environmental fate and transport of arylamines are governed by their physicochemical properties and interactions with environmental compartments like soil and water.

Aromatic amines are released into the environment from various industrial sources, including the manufacturing of chemicals, dyes, and pesticides. acs.org Due to the relatively high water solubility of many simple arylamines, they exhibit a tendency to be mobile in the environment. imrpress.com This mobility creates a potential for them to permeate through soil and contaminate groundwater resources. imrpress.com

However, the transport of arylamines is significantly influenced by their interaction with soil components. A major process affecting their fate is oxidative coupling and subsequent binding to soil and sediment organic matter, particularly humic substances. acs.org This process leads to the formation of nonextractable residues (NERs) , also known as bound residues. acs.orgresearchgate.net The formation of NERs can decrease the concentration of the free compound in the soil solution, thereby reducing its mobility and bioavailability. researchgate.net While this binding can be seen as a form of natural attenuation, the long-term stability and potential for future release of these bound residues remain an area of active research. researchgate.net

In Water: Subject to dissolution, transport with water flow, and degradation via photolysis and microbial action.

In Soil: Subject to adsorption to mineral and organic particles, microbial degradation, and the formation of nonextractable residues which limits leaching. acs.orgresearchgate.net

In Air: Volatilization can be a minor dissipation pathway for some arylamines, but they can also be discharged into the atmosphere from industrial sources. imrpress.com

Methodologies for Mitigating Environmental Impact in Industrial Processes

Given the potential environmental impact of arylamines, various technologies have been developed to treat industrial wastewater containing these compounds before discharge. researchgate.netmdpi.com The goal of these methodologies is to remove or degrade the contaminants, often with the added benefit of recovering valuable materials. google.comveolia.com

Effective management strategies often involve a combination of physical, chemical, and biological treatment methods. mdpi.comveolia.com These can range from general waste minimization practices, such as reusing and recycling chemicals, to advanced, highly-engineered systems. stlawu.edu

Below is a table comparing several prominent technologies used for treating wastewater containing aniline (B41778) and its derivatives.

| Treatment Technology | Principle | Key Advantages | Key Disadvantages | Reference |

| Moving Bed Biofilm Reactor (MBBR) | Biological treatment where microorganisms grow on carrier elements that move freely in the reactor, degrading pollutants like aniline. | High removal efficiency (e.g., 85% for aniline), stable long-term operation, low sludge production. | May require long hydraulic retention times (HRT) for high concentrations. | researchgate.net |

| Fenton Oxidation + Membrane Distillation/Crystallization (MDCr) | An advanced oxidation process (Fenton's reagent) breaks down aniline, followed by a membrane process to separate water from salts and residual organics, aiming for Zero Liquid Discharge (ZLD). | High salt rejection (>99%), potential for water reuse and ZLD. | Involves chemical-intensive pretreatment (Fenton's) and can be energy-intensive. | mdpi.com |

| Activated Carbon Adsorption | Physical adsorption where amine molecules bind to the surface of porous activated carbon. The amine can later be recovered by desorption. | High removal ratio, potential to recover and reuse the amine. | Carbon requires periodic regeneration or replacement; desorption requires additional chemical processes (e.g., using mineral acids). | google.com |

| Membrane Filtration | A physical separation process using membranes to remove pollutants. Can be part of a multi-step treatment train. | Effective for solid-liquid separation and can be tailored for specific pollutants. | Prone to membrane fouling, which requires regular cleaning and maintenance. | veolia.com |

Future Research Directions and Unexplored Avenues for N Ethyl 3,4 Dimethoxyaniline Chemistry

Development of Novel Catalytic Systems for Derivatization

The development of innovative and efficient catalytic systems is crucial for the derivatization of N-ethyl-3,4-dimethoxyaniline. Future research will likely focus on creating catalysts that offer high selectivity, yield, and sustainability. One promising area is the use of transition metal catalysts for C-H activation, allowing for direct functionalization of the aniline (B41778) ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have already demonstrated their utility in forming C-N bonds with substituted anilines. princeton.edu Further research could explore more earth-abundant and less toxic metals as catalysts.

Another avenue of exploration is the development of organocatalysts, which avoid the use of metals altogether. These catalysts can offer unique reactivity and selectivity profiles. For example, chiral phosphoric acids have been used as catalysts in enantioselective reactions involving imine intermediates. nih.gov The application of such catalysts to reactions involving this compound could lead to the synthesis of valuable chiral derivatives.

Application in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on non-covalent interactions, presents significant opportunities for this compound. core.ac.uksupramolecularevans.com Its structure, featuring both hydrogen bond donors (the N-H group) and acceptors (the methoxy (B1213986) groups), makes it an ideal building block for self-assembling systems.

Future research could investigate the formation of well-defined supramolecular architectures, such as gels, liquid crystals, or molecular cages, using this compound as a key component. These materials could have applications in areas like drug delivery, sensing, and catalysis. The principles of molecular recognition and self-assembly can be harnessed to create complex and functional systems. supramolecularevans.com For example, the formation of dynamic covalent libraries of imines from aromatic aldehydes and substituted anilines has been achieved through selective precipitation, demonstrating how solubility differences can drive self-sorting processes. core.ac.uk

Advanced Materials Science Applications beyond Traditional Chemical Synthesis

The unique electronic properties of this compound make it a candidate for applications in advanced materials science. Its aniline core suggests potential for the development of conducting polymers. Copolymers of aniline derivatives have been explored for use in electrochromic devices. researchgate.net For instance, the electrochemical copolymerization of 3-trimethoxysilanyl-propyl-N-aniline with 2,5-dimethoxyaniline (B66101) has been performed to create films for electrochromic applications. researchgate.net

Further research could focus on tailoring the properties of these polymers by incorporating this compound and other functional monomers. This could lead to materials with improved conductivity, stability, and processability for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) is set to revolutionize chemical synthesis. neurips.cc ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. neurips.ccnih.govnih.govresearchgate.net

For this compound, ML could be employed to:

Predict the success and yield of various derivatization reactions. By analyzing a multidimensional chemical space, ML algorithms like random forests can provide significantly improved predictive performance over traditional methods. princeton.edu

Optimize reaction conditions such as catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. nih.gov

Discover novel reactions and synthetic pathways by identifying patterns in reactivity that may not be apparent to human chemists. neurips.ccnih.gov

The development of uniform machine learning protocols that can predict both reaction performance and enantioselectivity with high accuracy will be particularly valuable. researchgate.net

| Machine Learning Application | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | More efficient synthesis of derivatives by predicting successful reaction conditions. princeton.edu |

| Condition Optimization | Higher yields and purity of products with reduced experimental effort. nih.gov |

| Novel Pathway Discovery | Identification of new and more sustainable synthetic routes. neurips.ccnih.gov |

Exploration of Bio-Inspired Synthetic Routes

Nature provides a vast source of inspiration for the development of sustainable and efficient synthetic methods. Bio-inspired synthesis aims to mimic enzymatic processes to carry out chemical transformations under mild conditions. A new approach has been described to synthesize valuable 3,4-dialkoxyanilines from lignin-derived monomers, which involves the introduction of nitrogen via a Beckmann rearrangement. researchgate.net

Future research in this area could focus on:

Utilizing enzymes or enzyme mimics to catalyze the synthesis and derivatization of this compound. This could lead to highly selective and environmentally friendly processes.

Developing synthetic routes that start from renewable feedstocks , such as lignin (B12514952), to produce this compound and its derivatives. researchgate.net This aligns with the principles of green chemistry and contributes to a more sustainable chemical industry.

Investigating Chiral Derivatives and Their Synthesis

Chirality is a key feature in many biologically active molecules and advanced materials. The synthesis of chiral derivatives of this compound is a promising area of research with potential applications in pharmaceuticals, agrochemicals, and materials science. cymitquimica.com

Future investigations will likely concentrate on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.